2-(2-Amino-3-methylphenyl)propan-2-ol
Overview
Description
“2-(2-Amino-3-methylphenyl)propan-2-ol” is an organic compound with the molecular formula C10H15NO . It is also known as Benzenemethanol, 2-amino-a,a,3-trimethyl .
Molecular Structure Analysis
The molecular weight of “this compound” is 165.2322 . The InChI code for this compound is provided by Sigma-Aldrich .Scientific Research Applications
Transformation and Catalysis
The transformation of related compounds, such as 1-(2-aminophenyl)propan-2-ol, has been studied under specific conditions like high temperature and argon pressure. Various catalysts like carbon, titania, and zeolite supported metals (Ru, Pd, Pt, Rh, Ir) and metal-free zeolites have been applied. These studies are significant in understanding the reaction pathways and product formation, including 2-methylindoline and 2-methylindole (Bernas et al., 2015).
Pharmacological Studies
Although specific pharmacological applications of 2-(2-Amino-3-methylphenyl)propan-2-ol itself are not highlighted, related compounds have been synthesized for their potential in pharmacology. For instance, the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including their affinity to beta-adrenoceptors, has been explored, demonstrating substantial cardioselectivity in certain derivatives (Rzeszotarski et al., 1979).
Chemical Synthesis and Applications
The synthesis and investigation of various derivatives of amino-propan-2-ol have shown a range of applications, from anticancer to antimalarial activities. For example, derivatives like 3-(N-alkyl-N-phenylamino)propan-2-ol have been synthesized and evaluated for their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells (Sharma et al., 2010). Similarly, derivatives like 1-[(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides have been synthesized for their antitumor activity (Isakhanyan et al., 2016).
Catalytic Reactions and Stereochemistry
Studies have also been conducted on the catalytic reactions and stereochemistry of similar compounds. For instance, the asymmetric reduction of acetophenone O-methyloxime using a reagent prepared from borane and polymer-supported amino alcohol was explored for achieving high enantioselectivity (Itsuno et al., 1987).
Safety and Hazards
The safety data sheet for a related compound, “2-(2-AMINOPHENYL)PROPAN-2-OL”, suggests that it may cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Properties
IUPAC Name |
2-(2-amino-3-methylphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOSKQNBXGHVOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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